Ethyl 3-methyl-5-(4-propyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate
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Description
Ethyl 3-methyl-5-(4-propyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H17N3O3S2 and its molecular weight is 339.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Compounds containing thiophene and thiadiazole units are synthesized through various chemical reactions, which include cyclization, reaction with bases, and interaction with nucleophiles. For instance, derivatives of thiophene and thiadiazole have been synthesized through reactions with selected bases, leading to products with potential application in material science and as intermediates for further chemical modifications (Remizov et al., 2019). Another example involves microwave-assisted synthesis techniques to create hybrid molecules containing different chemical moieties, showcasing the adaptability of thiophene and thiadiazole structures in synthesizing compounds with various biological activities (Başoğlu et al., 2013).
Material Science Applications
In material science, thiophene derivatives are explored for their photovoltaic properties. The synthesis of polymers incorporating thiophene units has been investigated for use in polymer photovoltaic devices, highlighting the significance of ester groups' positioning on the polymers' performance in converting solar energy into electricity (Helgesen et al., 2010).
Antimicrobial and Antioxidant Studies
Compounds featuring thiophene and thiadiazole have been assessed for their antimicrobial and antioxidant activities. For example, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and evaluated for anti-microbial activity, indicating the potential use of these compounds in developing new antimicrobial agents (Spoorthy et al., 2021).
Structural and Computational Analysis
The structural and electronic properties of thiophene derivatives have been a subject of study as well. For example, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate's crystal structure and its electronic properties have been analyzed using Hirshfeld surface analysis and quantum chemical computations, offering insights into the compound's intermolecular interactions and electronic characteristics (Akhileshwari et al., 2021).
Properties
IUPAC Name |
ethyl 3-methyl-5-[(4-propylthiadiazole-5-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-4-6-9-12(22-17-16-9)13(18)15-10-7-8(3)11(21-10)14(19)20-5-2/h7H,4-6H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLDBTSEIUJZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC(=C(S2)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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